molecular formula C13H24N2O2 B13934636 tert-Butyl 5,5-dimethyl-2,6-diazaspiro[3.4]octane-2-carboxylate

tert-Butyl 5,5-dimethyl-2,6-diazaspiro[3.4]octane-2-carboxylate

Cat. No.: B13934636
M. Wt: 240.34 g/mol
InChI Key: HGHFGSRWGWOIQK-UHFFFAOYSA-N
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Description

tert-Butyl 5,5-dimethyl-2,6-diazaspiro[34]octane-2-carboxylate is a chemical compound with the molecular formula C11H20N2O2 It is a spiro compound, which means it contains a unique bicyclic structure where two rings share a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 5,5-dimethyl-2,6-diazaspiro[3.4]octane-2-carboxylate typically involves the reaction of tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate with appropriate reagents to introduce the 5,5-dimethyl group. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium on carbon or other transition metal catalysts.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 5,5-dimethyl-2,6-diazaspiro[3.4]octane-2-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or other electrophiles in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

tert-Butyl 5,5-dimethyl-2,6-diazaspiro[3.4]octane-2-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used in the synthesis of potential drug candidates, particularly those targeting enzymes like ketohexokinase (KHK) and nicotinamide phosphoribosyltransferase (NAMPT).

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including spirocyclic compounds and heterocycles.

    Biological Studies: Researchers use it to study the biological activity of spiro compounds and their interactions with various biomolecules.

    Industrial Applications: It is used in the development of new materials and catalysts for chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 5,5-dimethyl-2,6-diazaspiro[3.4]octane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of enzymes like ketohexokinase (KHK) by binding to their active sites, thereby preventing the conversion of substrates into products. This inhibition can lead to various physiological effects, depending on the role of the targeted enzyme in the body.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate
  • tert-Butyl 2,6-diazaspiro[3.4]octane-6-carboxylate
  • tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate

Uniqueness

tert-Butyl 5,5-dimethyl-2,6-diazaspiro[3.4]octane-2-carboxylate is unique due to the presence of the 5,5-dimethyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different pharmacological properties and applications.

Properties

Molecular Formula

C13H24N2O2

Molecular Weight

240.34 g/mol

IUPAC Name

tert-butyl 5,5-dimethyl-2,6-diazaspiro[3.4]octane-2-carboxylate

InChI

InChI=1S/C13H24N2O2/c1-11(2,3)17-10(16)15-8-13(9-15)6-7-14-12(13,4)5/h14H,6-9H2,1-5H3

InChI Key

HGHFGSRWGWOIQK-UHFFFAOYSA-N

Canonical SMILES

CC1(C2(CCN1)CN(C2)C(=O)OC(C)(C)C)C

Origin of Product

United States

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